molecular formula C13H14O B073529 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one CAS No. 1203-67-4

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

Cat. No. B073529
CAS RN: 1203-67-4
M. Wt: 186.25 g/mol
InChI Key: MOLIPKPQUNOLPS-UHFFFAOYSA-N
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Description

“2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one”, also known as “1,2,3,4,4a,9a-Hexahydro-9H-fluoren-9-one”, is a chemical compound with the molecular formula C13H14O . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of “2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one” involves a reaction with sodium acetate and palladium in methanol and water . The mixture is hydrogenated at normal pressure and room temperature with palladium-on-charcoal catalyst . After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated .


Molecular Structure Analysis

The molecular structure of “2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one” consists of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is 186.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one” include a molecular weight of 186.25 and a boiling point that is not specified . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

  • Chiral Separation : The compound has been used in the study of chiral separation of certain derivatives, particularly in the context of solvation by 2-propanol in different chiral stationary phases. This is crucial for understanding the separation and analysis of enantiomers in pharmaceutical and chemical research (Roussel et al., 1998).

  • Structure-Substituent Effect in Chiral Separation : Another study explored the structure and substituent effect on the chiral separation of 4a-methyl-2,3,4,4a-tetrahydro-1H-fluorene derivatives, focusing on their behavior on different cellulose ester chiral stationary phases. This helps in understanding how structural changes in molecules affect their chiral separation (Roussel et al., 1998).

  • Liquid Crystal Research : The compound has been used in synthesizing new liquid crystals. Its introduction into typical liquid crystal structures can affect the melting and clearing point values, which is valuable for the development of new materials in displays and optical devices (Geivandov et al., 2011).

  • Metal-Ion Sensing : It is also utilized in creating probes for metal-ion sensing, particularly for zinc ions. This application is significant in environmental monitoring and biological studies (Belfield et al., 2010).

  • Organic Synthesis : There's research on multicomponent domino carbocyclization providing a strategy to synthesize highly substituted fluoren-9-one derivatives. This method is useful for creating complex organic molecules efficiently (Li et al., 2013).

  • Palladium-Catalyzed Synthesis : Studies also include the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation, expanding the methodologies for creating fluoren-9-one derivatives, which have applications in pharmaceuticals and materials science (Campo & Larock, 2002).

Safety And Hazards

In terms of safety and hazards, if inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting . Always seek medical attention in these situations .

properties

IUPAC Name

1,2,3,4,4a,9a-hexahydrofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLIPKPQUNOLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

Synthesis routes and methods

Procedure details

Cyclohex-1-enylphenyl ketone (9.7 g) was slowly added to a concentrated H2SO4 solution (100 ml) at room temperature and the resulting mixture was placed into a pre-heated oil bath (110° C.) for 20 minutes. The hot mixture was poured into ice-water (400 ml) and extracted with CH2Cl2 (4×40 ml). The organic phase was washed with 5% NaHCO3 solution (2×30 ml) and water (30 ml). After drying over Na2SO4 and evaporation the yield was 9.6 g.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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